molecular formula C47H65N11O7 B1678909 PMX-53

PMX-53

货号: B1678909
分子量: 896.1 g/mol
InChI 键: YOKBGCTZYPOSQM-HPSWDUTRSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

PMX-53 是一种合成环状六肽,以其对补体成分 5a 受体 (C5aR1) 的强效拮抗活性而闻名。 由于其在治疗炎症性疾病、癌症和动脉粥样硬化方面的潜在治疗应用,该化合物已引起广泛关注 .

科学研究应用

Inflammatory Disorders

PMX-53 has been extensively studied for its potential therapeutic applications in various inflammatory disorders, including:

  • Rheumatoid Arthritis : Research indicates that this compound can inhibit C5a-induced hypernociception and reduce inflammatory responses associated with rheumatoid arthritis .
  • Psoriasis : The compound is being evaluated for its efficacy in treating psoriasis by modulating immune responses through C5a receptor inhibition .

Cancer Research

This compound has shown promise in cancer research, particularly regarding its ability to inhibit lung metastasis in mouse models of breast cancer. This effect is attributed to its antagonistic action on the C5a receptor, which plays a role in tumor progression and metastasis .

Neuroinflammation

In studies involving neuroinflammation, this compound has been utilized to evaluate its effects on synaptic transmission and neuroinflammatory processes. For example, it was found to recover synaptic transcriptome alterations in animal models of infantile spasms, suggesting potential applications in neurological disorders .

Pharmacokinetics Studies

A significant aspect of this compound research involves understanding its pharmacokinetics. Recent studies have developed sensitive bioanalytical methods for quantifying this compound levels in various biological matrices (plasma, brain, spinal cord) following different routes of administration (intravenous, intraperitoneal, subcutaneous) . These studies are crucial for assessing the drug's efficacy and safety profile.

Table: Summary of this compound Applications and Findings

Application AreaStudy FocusKey Findings
Inflammatory DisordersRheumatoid ArthritisInhibits hypernociception; reduces inflammation .
Cancer ResearchBreast Cancer MetastasisReduces lung metastasis in mouse models .
NeuroinflammationInfantile SpasmsRestores synaptic transcriptome; decreases spasms .
PharmacokineticsDrug QuantificationDeveloped LC-MS/MS methods for accurate measurement; assessed pharmacokinetics in mice .

Notable Findings from Research

  • Mechanistic Insights : this compound has been shown to specifically inhibit C5a-induced mast cell degranulation without activating MrgX1 or MrgX2 receptors at certain concentrations, highlighting its selectivity and potential therapeutic advantages .
  • Bioanalytical Method Development : A validated LC-MS/MS method was established for quantifying this compound in biological samples, facilitating further pharmacokinetic studies and enhancing our understanding of its systemic behavior post-administration .
  • Clinical Relevance : Early-phase clinical trials have indicated that this compound is safe and well-tolerated in humans, paving the way for future studies targeting inflammatory diseases such as rheumatoid arthritis and psoriasis .

准备方法

PMX-53 是通过一系列肽偶联反应合成的。 This compound 的序列为 Ace-Phe-[Orn-Pro-dCha-Trp-Arg],其中 Ace 代表乙酰基,Orn 代表鸟氨酸,Pro 代表脯氨酸,dCha 代表 d-环己基丙氨酸,Trp 代表色氨酸,Arg 代表精氨酸 。合成包括以下步骤:

化学反应分析

PMX-53 会发生各种化学反应,包括:

这些反应中常用的试剂包括三氟乙酸 (TFA) 用于脱保护,二环己基碳二亚胺 (DCC) 用于偶联,过氧化氢用于氧化 。由这些反应形成的主要产物取决于所用条件和试剂的具体情况。

生物活性

PMX-53 is a potent compound recognized primarily for its role as a C5a receptor antagonist and a MrgX2 agonist . This article delves into the biological activities of this compound, supported by various studies, case analyses, and data tables.

Overview of this compound

  • Chemical Structure : this compound is a cyclic hexapeptide with the formula C₄₇H₆₅N₁₁O₇. It has been shown to exhibit high purity (≥95%) and a low IC50 value, indicating strong receptor inhibition.
  • Mechanism of Action :
    • C5a Receptor Antagonism : this compound inhibits the C5a receptor (CD88) with an IC50 of approximately 20 nM, effectively blocking C5a-induced responses such as neutrophil activation and mast cell degranulation .
    • MrgX2 Agonism : It also acts as an agonist for the MrgX2 receptor, stimulating mast cell degranulation through this pathway .

1. Anti-inflammatory Effects

This compound has demonstrated significant anti-inflammatory properties in various models:

  • Cardiac Remodeling : A study showed that administration of this compound prevented cardiac inflammation and fibrosis in mice subjected to angiotensin II infusion, which typically induces hypertension and cardiac damage .
StudyFindings
Cardiac RemodelingThis compound reduced inflammation and improved cardiac function in hypertensive mice.

2. Pain Modulation

This compound has been effective in modulating pain responses:

  • Hypernociception : In rat models, this compound inhibited C5a-induced hypernociception, suggesting its potential utility in pain management .

3. Cancer Metastasis

Research indicates that this compound may inhibit cancer metastasis:

  • Breast Cancer Model : In mouse models of breast cancer, this compound reduced lung metastasis, highlighting its potential as an anti-metastatic agent .

Pharmacokinetics and Stability

Pharmacokinetic studies have been conducted to assess the behavior of this compound in biological systems:

  • LC-MS/MS Assay Development : A sensitive bioanalytical method was developed for quantifying this compound levels in plasma and tissues. The method exhibited high sensitivity with a lower limit of quantification ranging from 3 to 6 ng/ml in plasma samples .
ParameterValue
Lower Limit of Quantification3–6 ng/ml
Retention Time~6.5 min

Case Studies

Several case studies have illustrated the effectiveness of this compound across different biological contexts:

  • Neuroprotection : A combination treatment involving this compound and argatroban provided neuroprotective effects by reducing inflammatory factors and brain edema in experimental models .
  • Synaptic Restoration : In a study examining synaptic alterations in rats, this compound treatment restored neurotransmission pathways disrupted by induced spasms, suggesting its potential role in neurological disorders .

属性

IUPAC Name

(2S)-2-acetamido-N-[(3S,9S,12S,15R,18S)-15-(cyclohexylmethyl)-9-[3-(diaminomethylideneamino)propyl]-12-(1H-indol-3-ylmethyl)-2,8,11,14,17-pentaoxo-1,7,10,13,16-pentazabicyclo[16.3.0]henicosan-3-yl]-3-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H65N11O7/c1-29(59)53-37(25-30-13-4-2-5-14-30)42(61)55-36-20-11-22-50-41(60)35(19-10-23-51-47(48)49)54-44(63)39(27-32-28-52-34-18-9-8-17-33(32)34)56-43(62)38(26-31-15-6-3-7-16-31)57-45(64)40-21-12-24-58(40)46(36)65/h2,4-5,8-9,13-14,17-18,28,31,35-40,52H,3,6-7,10-12,15-16,19-27H2,1H3,(H,50,60)(H,53,59)(H,54,63)(H,55,61)(H,56,62)(H,57,64)(H4,48,49,51)/t35-,36-,37-,38+,39-,40-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOKBGCTZYPOSQM-HPSWDUTRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1=CC=CC=C1)C(=O)NC2CCCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C3CCCN3C2=O)CC4CCCCC4)CC5=CNC6=CC=CC=C65)CCCN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@H]2CCCNC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H]3CCCN3C2=O)CC4CCCCC4)CC5=CNC6=CC=CC=C65)CCCN=C(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H65N11O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

896.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
PMX-53
Reactant of Route 2
PMX-53
Reactant of Route 3
PMX-53
Reactant of Route 4
PMX-53
Reactant of Route 5
PMX-53
Reactant of Route 6
Reactant of Route 6
PMX-53
Customer
Q & A

Q1: How does PMX53 interact with its target, C5aR1?

A1: PMX53 acts as a non-competitive antagonist of C5aR1, meaning it binds to the receptor at a site distinct from the C5a binding site. This interaction prevents C5a, a potent anaphylatoxin, from binding to and activating C5aR1. []

Q2: What are the downstream effects of PMX53 binding to C5aR1?

A2: By blocking C5aR1 activation, PMX53 inhibits the downstream signaling cascade triggered by C5a. This includes the inhibition of:

  • Neutrophil mobilization and activation: PMX53 reduces the recruitment of neutrophils to sites of inflammation, thus attenuating the inflammatory response. [, , , , ]
  • Pro-inflammatory cytokine production: PMX53 suppresses the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which play critical roles in amplifying inflammation. [, , , , , , ]
  • Vascular permeability and edema: By reducing neutrophil infiltration and inflammatory mediator release, PMX53 can attenuate vascular leakage and tissue edema associated with inflammation. [, , ]

Q3: What is the molecular formula and weight of PMX53?

A3: The molecular formula of PMX53 is C40H57N11O8. Its molecular weight is 823.95 g/mol.

Q4: Is there any spectroscopic data available for PMX53?

A4: While specific spectroscopic data for PMX53 was not provided in the reviewed literature, its cyclic hexapeptide structure suggests it can be characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Q5: What is the bioavailability of PMX53 after oral administration?

A5: PMX53 exhibits relatively poor oral bioavailability, estimated at approximately 5%. []

Q6: Which route of administration provides the best absorption for PMX53?

A6: Studies in rats indicate that PMX53 exhibits significantly increased absorption and bioavailability from the colon and rectum compared with oral administration. []

Q7: What is the primary route of elimination for PMX53?

A7: Urinary excretion is the major route of elimination for PMX53. Approximately 50% of intravenously administered PMX53 is excreted unchanged in urine within the first 12 hours. []

Q8: Does repeated administration of PMX53 lead to drug accumulation?

A8: Repeated daily oral or subcutaneous administration of PMX205, a close analog of PMX53, demonstrated no accumulation of the drug in blood, brain, or spinal cord. []

Q9: In which in vitro models has PMX53 demonstrated efficacy?

A9: PMX53 has shown efficacy in various in vitro models, including:

  • C5a-induced neutrophil activation: PMX53 effectively blocks C5a-mediated neutrophil chemotaxis, oxidative burst, and degranulation in vitro. [, , ]
  • C5a-induced cytokine production: PMX53 suppresses the release of pro-inflammatory cytokines, such as TNF-α and IL-6, from immune cells stimulated with C5a. [, , ]
  • Endothelial cell dysfunction: PMX53 attenuates C5a-mediated endothelial dysfunction, suggesting a protective role in vascular health. [, ]

Q10: What are some of the animal models where PMX53 has shown therapeutic potential?

A10: PMX53 has demonstrated promising results in various animal models, including:

  • Rheumatoid arthritis: PMX53 reduced joint inflammation and cartilage damage in rodent models of rheumatoid arthritis. [, ]
  • Inflammatory bowel disease: PMX53 attenuated disease severity and improved clinical outcomes in a rat model of colitis. [, ]
  • Atherosclerosis: PMX53 treatment reduced lesion size and lipid content in a mouse model of atherosclerosis. []
  • Alzheimer’s disease: PMX53 decreased amyloid pathology and improved cognitive function in mouse models of Alzheimer’s disease. [, ]
  • Stroke: PMX53 reduced infarct volume and improved neurological outcomes in a mouse model of stroke. []
  • Urinary tract infection: PMX53 attenuated renal tissue injury and bacterial load in a mouse model of ascending urinary tract infection. []
  • Periodontitis: PMX53, when loaded into gelatin nanoparticles, prevented alveolar bone loss in a miniature swine model of periodontitis. []

Q11: Have any specific drug delivery strategies been investigated for PMX53?

A11: Yes, researchers have explored the use of gelatin nanoparticles as a delivery system for PMX53 in the treatment of periodontitis. [] This approach aims to improve drug targeting to the periodontal tissues and enhance therapeutic efficacy.

Q12: What is the impact of structural modifications on the activity of PMX53?

A12: Studies have shown that even minor modifications to the structure of PMX53 can significantly impact its activity and potency. [, , ] For example, replacement of the Trp with Ala and Arg with D-Arg in PMX53 abolished its ability to inhibit C5a-induced calcium mobilization and degranulation. []

Q13: What are the implications of the findings on C5adesArg and its interaction with C5aR1?

A13: Research using a label-free cellular assay revealed that C5adesArg, the desarginated form of C5a, can activate C5aR1 at physiological concentrations, contrary to previous assumptions. [, ] This finding suggests that C5adesArg might play a more significant role in inflammation than previously recognized. Additionally, the study identified differences in the G protein signaling pathways activated by C5a and C5adesArg, highlighting potential areas for further investigation. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。